2-Methoxybenzamide

Descripción general

Descripción

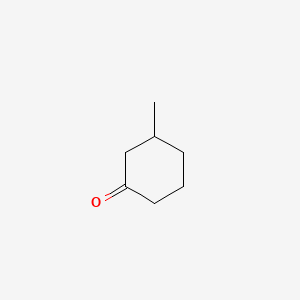

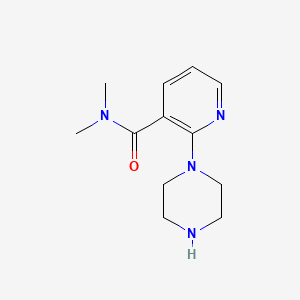

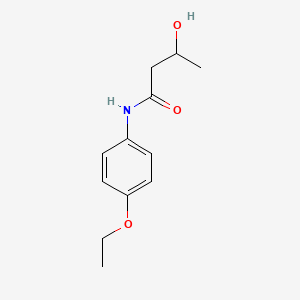

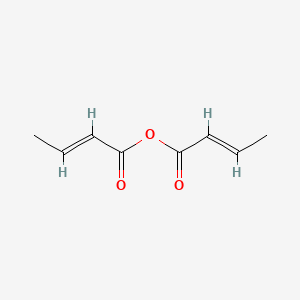

2-Methoxybenzamide: is an organic compound with the molecular formula C8H9NO2 . It is a derivative of benzamide, where a methoxy group is substituted at the ortho position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Mecanismo De Acción

Target of Action

The primary target of 2-Methoxybenzamide is the Smoothened (Smo) protein , which plays a crucial role in the Hedgehog (Hh) signaling pathway . This pathway is fundamental in regulating embryonic development and maintaining homeostasis of adult tissues . Aberrant Hh signaling is implicated in the development of a variety of cancers .

Mode of Action

This compound interacts with its target, the Smo protein, to regulate the Hh signaling pathway . The compound acts as an inhibitor of the Hh signaling pathway . It prevents Shh-induced Smo from entering the primary cilium, effectively suppressing the pathway .

Biochemical Pathways

The Hh signaling pathway is the primary biochemical pathway affected by this compound . Upon secretion of Hh ligands, the transmembrane protein patched (Ptch) abrogates its inhibition of Smo receptor . Smo trafficking into the primary cilium (PC) transmits the signal to the downstream cascade . The glioma (Gli) transcription factors translocate into the nucleus and activate the target genes .

Pharmacokinetics

Related compounds such as metoclopramide have been shown to be about 100% bioavailable when administered intramuscularly

Result of Action

The result of this compound’s action is the inhibition of the Hh signaling pathway . This leads to a decrease in the activation of target genes by the Gli transcription factors . The compound’s action can prevent tumorigenesis and metastasis, making it a potential anticancer agent .

Análisis Bioquímico

Biochemical Properties

2-Methoxybenzamide has been used in the synthesis of derivatives that act as inhibitors of the Hedgehog (Hh) signaling pathway . The Hh pathway is crucial in the development of a variety of cancers, and Smoothened (Smo) protein is a key player in this pathway . The derivatives of this compound have shown to prevent Shh-induced Smo from entering the primary cilium .

Cellular Effects

The derivatives of this compound have demonstrated potent inhibition of the Hh pathway . They prevent Shh-induced Smo from entering the primary cilium, effectively suppressing mutant Smo . This indicates that this compound derivatives can influence cell function by impacting cell signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its derivatives acting as inhibitors of the Hh signaling pathway . These derivatives prevent Shh-induced Smo from entering the primary cilium, thereby inhibiting the pathway . This suggests that this compound derivatives exert their effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methoxybenzamide can be synthesized through several methods. One common method involves the reaction of 2-methoxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methoxybenzonitrile. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxybenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methoxybenzoic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield 2-methoxyaniline using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 2-Methoxybenzoic acid.

Reduction: 2-Methoxyaniline.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Methoxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Comparación Con Compuestos Similares

2-Methoxyaniline: Similar in structure but lacks the amide group.

2-Methoxybenzoic acid: Similar in structure but has a carboxylic acid group instead of an amide group.

2-Ethoxybenzamide: Similar in structure but has an ethoxy group instead of a methoxy group.

Uniqueness: 2-Methoxybenzamide is unique due to its specific substitution pattern and its ability to inhibit the hedgehog signaling pathway. This makes it a valuable compound in medicinal chemistry for the development of anticancer agents .

Propiedades

IUPAC Name |

2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWSGMTUGXNYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022189 | |

| Record name | 2-Methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-77-2, 27193-81-3 | |

| Record name | 2-Methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027193813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-anisamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRY8DDN8YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2-Methoxybenzamide has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Researchers commonly use techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to characterize this compound derivatives. NMR provides detailed information about the hydrogen and carbon atoms within the molecule, while IR reveals characteristic functional group vibrations. MS helps determine the molecular weight and fragmentation patterns, aiding in structural elucidation. [, , , , , , ]

ANone: Research suggests that the 2-methoxy group is crucial for the biological activity of benzamide derivatives, particularly for their interaction with dopamine D2 receptors. Replacing the methoxy group with a hydroxy group drastically reduces the binding affinity to D2 receptors. [, , ]

ANone: Introducing substituents on the benzamide ring, such as halogens, alkyl groups, or sulfonyl groups, can significantly impact the activity, potency, and selectivity of this compound derivatives. These modifications can influence their interactions with target receptors and enzymes, leading to changes in their pharmacological profiles. [, , , , , , , , , ]

ANone: The size and nature of the N-substituent significantly affect the compound's interaction with various receptors. For example, increasing the steric bulk of the N-alkyl substituent can decrease β-adrenergic blocking activity. [, ] Additionally, specific N-substituents, like those incorporating pyrrolidinyl or piperidinyl groups, have been linked to enhanced interactions with dopamine receptors, influencing their potential as antipsychotic agents. [, , ]

ANone: this compound derivatives have shown affinity for various biological targets, including dopamine receptors (D2, D3, D4), serotonin receptors (5-HT2A), and sigma receptors. Their activity profile varies depending on the specific substituents on the benzamide ring and the nitrogen atom. [, , , , ]

ANone: As antagonists of dopamine receptors, this compound derivatives can modulate dopaminergic neurotransmission. This modulation can have various downstream effects, depending on the specific receptor subtype targeted and the brain region involved. For example, D2 receptor antagonism is implicated in the antipsychotic effects of some this compound derivatives. [, , ]

ANone: Some this compound derivatives demonstrate inhibitory effects on specific enzymes. For instance, glimepiride, a this compound derivative, can selectively inhibit the cyclooxygenase pathway of arachidonic acid metabolism, potentially influencing platelet function. []

ANone: The stability of this compound derivatives can vary depending on factors like pH, temperature, and exposure to light. [, ] Formulation strategies, such as the use of specific excipients or encapsulation techniques, are crucial for enhancing their stability, solubility, and bioavailability. [, ]

ANone: Researchers have investigated various formulation strategies to enhance the delivery and stability of these compounds. These include:

- Sol-gel encapsulation: This technique has been explored for the controlled release of N,N-Diethyl-2-Methoxybenzamide, an insect repellent. Incorporating the compound into a silica sol-gel matrix, potentially with added polymers like polymethylmethacrylate (PMMA), allows for a sustained release profile. []

- Fast-dissolving tablets: Formulations for fast-dissolving tablets of Metoclopramide have been developed using superdisintegrants to enhance dissolution and potentially improve its bioavailability and onset of action. []

ANone: this compound derivatives exhibit a diverse range of potential applications:

- Antiemetics: Metoclopramide is a well-known antiemetic used to treat nausea and vomiting associated with various conditions. [, , ]

- Antipsychotics: Some derivatives, like Amisulpride and Sulpiride, possess antipsychotic properties attributed to their dopamine receptor antagonism. [, ]

- Gastroprokinetic agents: Derivatives like Cisapride and TKS159 stimulate gastrointestinal motility and have potential in treating gastrointestinal disorders. [, ]

- Bleaching herbicides: Certain N-benzyl-2-Methoxybenzamide derivatives have shown promise as bleaching herbicides, potentially targeting carotenoid biosynthesis in plants. [, ]

- Insect repellents: N,N-Diethyl-2-Methoxybenzamide has been investigated for its insect repellent properties. []

ANone: While the provided research papers primarily focus on the pharmacological and chemical aspects of this compound derivatives, limited information is available on their environmental impact and degradation pathways. Further research is needed to assess their potential ecotoxicological effects and develop strategies for mitigating any negative environmental consequences.

ANone: High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for quantifying and monitoring this compound derivatives in various matrices, including biological samples. [, , , ] UV spectrophotometry is another valuable tool for analyzing these compounds, particularly when coupled with derivatization strategies to enhance sensitivity and selectivity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol](/img/structure/B7771106.png)